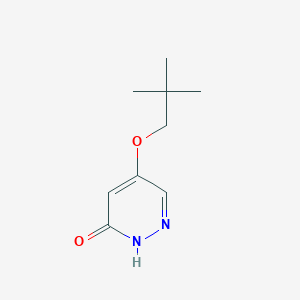

5-(neopentyloxy)pyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346697-79-7 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)6-13-7-4-8(12)11-10-5-7/h4-5H,6H2,1-3H3,(H,11,12) |

InChI Key |

CBOXNQQTQGOSQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=CC(=O)NN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Neopentyloxy Pyridazin 3 2h One and Analogues

Strategic Approaches to Pyridazinone Ring Formation

The formation of the pyridazinone scaffold is a critical step in the synthesis of this class of compounds. Various methods have been developed, with cyclocondensation reactions and one-pot procedures being among the most prominent.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyridazinones. beilstein-journals.orgnih.gov This approach typically involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. researchgate.net For instance, γ-keto acids can react with hydrazine hydrate (B1144303) to form 4,5-dihydropyridazin-3(2H)-ones, which can then be dehydrogenated to yield the aromatic pyridazin-3(2H)-one ring. nih.gov

The reaction of maleic anhydride (B1165640) derivatives with hydrazines is another common method. For example, N-aryl substituted maleimides can react with azines to produce 4,5-dihydropyridazin-3(2H)-ones. researchgate.net The mechanism often involves an initial Michael addition, followed by cyclization to form the pyridazinone ring. researchgate.net The regiochemistry of these reactions can be influenced by the nature of the substituents and the reaction conditions. beilstein-journals.orgnih.gov

A general approach involves the Friedel–Crafts acylation of arenes with a cyclic anhydride, such as succinic anhydride, to produce a keto-carboxylic acid. This intermediate then undergoes intermolecular hydrazone formation and subsequent intramolecular cyclization to yield the pyridazinone structure. researchgate.net

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govresearchgate.net Several one-pot methods for the synthesis of pyridazinone and related heterocyclic scaffolds have been developed. researchgate.netnih.gov These procedures often combine multiple reaction steps, such as condensation, cyclization, and aromatization, into a single operation without the isolation of intermediates.

For example, a multicomponent synthesis of pyridazinones can be achieved from arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable catalyst. researchgate.net Another approach involves a domino hydrohydrazination and condensation reaction of a 4-pentynoic acid with a hydrazine in the presence of a catalyst like zinc chloride to yield the pyridazinone in a single step. researchgate.net One-pot procedures are also utilized for the synthesis of pyrazole (B372694) scaffolds, a related class of heterocycles, by combining aldehydes, tosylhydrazine, and alkynes. organic-chemistry.org Such methodologies highlight the potential for efficient and streamlined access to complex heterocyclic structures. researchgate.net

Introduction of the Neopentyloxy Moiety at Position 5

The introduction of the neopentyloxy group at the C-5 position of the pyridazinone ring is a key step in the synthesis of the target molecule. This is typically achieved through etherification of a suitable precursor.

The most common method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org In the context of 5-(neopentyloxy)pyridazin-3(2H)-one synthesis, this would involve the deprotonation of a 5-hydroxypyridazin-3(2H)-one precursor with a suitable base to form the corresponding pyridazinolate anion. This anion then acts as a nucleophile, attacking neopentyl bromide or a similar neopentyl electrophile to form the desired ether.

Modern etherification methods also include organohalide-catalyzed dehydrative O-alkylation between alcohols, which presents a green and scalable alternative. rsc.org Facile nucleophilic substitutions, including alkoxylations, can also be performed in the presence of ionic liquids, which can enhance reaction rates and yields. organic-chemistry.org

The successful introduction of the neopentyloxy group relies on the availability of a suitable precursor, namely a pyridazinone with a hydroxyl group or a leaving group at the 5-position. The synthesis of a 5-hydroxypyridazin-3(2H)-one can be envisioned starting from mucobromic or mucochloric acid, which upon reaction with hydrazine can yield the corresponding 5-halo-pyridazin-3(2H)-one. Subsequent nucleophilic substitution with a hydroxide (B78521) source would provide the required 5-hydroxy precursor.

Alternatively, a precursor with a good leaving group at the 5-position, such as a halogen, can be directly reacted with sodium neopentoxide. The synthesis of such halogenated pyridazinones is well-established.

Derivatization and Functionalization of the Pyridazinone Core

The pyridazinone core is amenable to a variety of derivatization and functionalization reactions, allowing for the synthesis of a diverse range of analogues. uni-muenchen.denih.gov The nitrogen atom at the N-2 position is a common site for functionalization. N-alkylation can be performed by treating the pyridazinone with an alkyl halide in the presence of a base. nih.gov For instance, reaction with ethyl chloroacetate (B1199739) can introduce an ester functional group at the N-2 position. nih.gov This can be further modified, for example, by reaction with hydrazine hydrate to form a hydrazide, which can then be reacted with aldehydes to generate various hydrazone derivatives. nih.gov

The carbon atoms of the pyridazinone ring can also be functionalized. uni-muenchen.de Palladium-catalyzed cross-coupling reactions are highly effective for introducing different substituents onto the pyridazinone core, particularly from halopyridazinone precursors. researchgate.net Additionally, the pyridazinone scaffold can undergo reactions such as Michael additions. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of pyridazinone-based compounds. nih.govnih.gov

Chemical Transformations at Endocyclic Nitrogen Atoms (N2-position)

The N2 position of the pyridazinone ring is a common site for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties.

N-Alkylation: N-alkylation of the pyridazinone ring can be achieved using various alkylating agents. For instance, the reaction of a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone (B3395972) leads to the corresponding N-acetylated product. nih.gov This is a versatile method for introducing an ester functionality at the N2 position, which can be further modified. For example, subsequent treatment with hydrazine hydrate can convert the ester to a hydrazide, providing a handle for further derivatization. nih.gov

N-Arylation: The introduction of an aryl group at the N2 position can be accomplished through several methods. One approach involves the use of arylboronic acids in the presence of a copper catalyst, a reaction known as the Chan-Evans-Lam (CEL) coupling. nih.gov This method has been successfully applied to the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, imidazoles, and indazoles, and is applicable to pyridazinones. nih.govorganic-chemistry.org Another method for N-arylation utilizes lead tetraacetate and zinc chloride in benzene (B151609) or substituted benzenes. researchgate.net

Table 1: Examples of N2-Substitution Reactions on Pyridazinone Core

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K2CO3, acetone, reflux | Ethyl 2-(6-substituted-6-oxo-pyridazin-1(6H)-yl)acetate | nih.gov |

| Ethyl 2-(6-substituted-6-oxo-pyridazin-1(6H)-yl)acetate | Hydrazine hydrate, ethanol, room temperature | 2-(6-substituted-6-oxo-pyridazin-1(6H)-yl)acetohydrazide | nih.gov |

| N(1)-benzyl-indazol-3-(2H)-one | Arylboronic acid, copper complex | N(2)-arylindazol-3(2H)-one | nih.gov |

| Substituted pyridazin-3(2H)-one | Lead tetraacetate, zinc chloride, benzene | N-aryl-pyridazin-3(2H)-one | researchgate.net |

Modifications at Other Ring Positions (e.g., C4, C6)

Functionalization at other positions of the pyridazinone ring, such as C4 and C6, allows for the introduction of diverse substituents, further expanding the chemical space of these compounds.

C4-Position: The C4 position of the pyridazinone ring can be functionalized through various reactions. For instance, condensation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with aromatic aldehydes in the presence of sodium ethoxide yields the corresponding 4-substituted benzylidene pyridazinones. researchgate.net Another important reaction is the Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride and a substituted formamide (B127407) (like DMF) to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.orgjk-sci.comwikipedia.orgnih.gov This reaction can be applied to pyridazinone systems to introduce an aldehyde functionality, which serves as a versatile intermediate for further transformations. ijpcbs.com

C6-Position: The C6 position can also be a target for modification. Palladium-catalyzed cross-coupling reactions are highly effective for introducing various substituents onto the pyridazinone core. researchgate.net For example, the reaction of a halopyridazin-3(2H)-one with different coupling partners can lead to a wide array of C6-substituted derivatives. researchgate.net

Table 2: Examples of C4 and C6 Modification Reactions on Pyridazinone Core

| Position | Reaction Type | Reagents and Conditions | Product | Reference |

| C4 | Aldol Condensation | Aromatic aldehyde, sodium ethoxide | 4-substituted benzylidene pyridazinone | researchgate.net |

| C4 | Vilsmeier-Haack Reaction | POCl3, DMF | 4-formyl-pyridazinone | ijpcbs.comorganic-chemistry.orgjk-sci.comwikipedia.orgnih.gov |

| C6 | Palladium-catalyzed cross-coupling | Halopyridazin-3(2H)-one, coupling partner, Pd catalyst | C6-substituted pyridazinone | researchgate.net |

Stereoselective Synthesis of Enantiomers (if applicable to chiral centers)

While this compound itself is not chiral, the introduction of substituents at various positions can create chiral centers, making stereoselective synthesis a relevant consideration for its analogues.

The synthesis of chiral pyridazinone derivatives has been achieved through several methods, including the use of chiral starting materials (chiral pool synthesis), enzymatic resolution, and asymmetric catalysis. thieme-connect.com For example, a chiral pyridazinone derivative was synthesized in four steps with high optical yield starting from (R)-2-chloropropionyl chloride. thieme-connect.com Another approach involves the enzymatic resolution of a racemic intermediate to obtain the desired enantiomer. thieme-connect.com

More advanced methods include organocatalytic asymmetric reactions. A highly enantioselective preparation of polysubstituted chiral hexahydropyridazines has been described using a multicomponent cascade reaction involving an organocatalytic Michael reaction, intermolecular α-amination, and intramolecular hemiaminalization. nih.gov

Table 3: Methods for Stereoselective Synthesis of Chiral Pyridazinone Analogs

| Method | Description | Example | Reference |

| Chiral Pool Synthesis | Utilizes a readily available chiral molecule as a starting material. | Synthesis from (R)-2-chloropropionyl chloride. | thieme-connect.com |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using an enzyme. | Lipase-catalyzed resolution of a 2-(propionyloxymethyl)pyridazin-3(2H)-one derivative. | thieme-connect.com |

| Organocatalytic Asymmetric Synthesis | Use of a small chiral organic molecule to catalyze a reaction enantioselectively. | Multicomponent cascade reaction to form chiral hexahydropyridazines. | nih.gov |

Advanced Synthetic Techniques

To improve the efficiency and environmental friendliness of pyridazinone synthesis, advanced techniques such as microwave-assisted synthesis and green chemistry principles are being increasingly employed.

Microwave-Assisted Synthesis of Pyridazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.com The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. nih.govtandfonline.comtandfonline.comnih.gov

For example, the synthesis of sulfonamide derivatives incorporating a pyridazine (B1198779) moiety has been efficiently carried out using microwave irradiation. nih.govtandfonline.comtandfonline.com This technique has also been applied to the cycloaddition of ketones and aldehydes to 1,2,4,5-tetrazines to produce substituted pyridazines, significantly reducing reaction times from days to hours. nih.gov Furthermore, the formation of an oxazole (B20620) ring on a pyridazinone core has been facilitated by microwave-assisted procedures. researchgate.net

Green Chemistry Principles in Pyridazinone Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ekb.egresearchgate.net In the context of pyridazinone synthesis, this includes the use of greener solvents, catalysts, and one-pot reactions. ekb.egresearchgate.netacs.org

One-pot multicomponent reactions (MCRs) are particularly attractive as they combine several reaction steps in a single vessel, reducing waste and improving efficiency. acs.orgtubitak.gov.tr A one-pot, four-component synthesis of a trisubstituted triazolyl-pyridazinone library has been developed, which involves a regioselective azide (B81097) substitution followed by a Cu(I) catalyzed "click" reaction. acs.org

The use of environmentally benign catalysts is another key aspect of green chemistry. For instance, an ultrasound-promoted multicomponent synthesis of pyridazinones has been reported using a recyclable ionic liquid catalyst, [bmim]Br-AlCl3. researchgate.net Additionally, grinding and microwave irradiation have been utilized as green chemistry tools for the synthesis of pyridazinone derivatives. ekb.egresearchgate.net

Computational and Theoretical Investigations of 5 Neopentyloxy Pyridazin 3 2h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a novel compound like 5-(neopentyloxy)pyridazin-3(2H)-one, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in an approximate manner.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. While general principles of organic chemistry can predict an approximate structure, precise values require computational optimization. No specific optimized geometrical parameters for this molecule have been reported in the literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and their distribution across the molecule are not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the pyridazinone ring, and electron-deficient areas. No such map has been published for this specific compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of the atomic orbitals that form the bonds. For this compound, NBO analysis could quantify the stability arising from interactions between, for example, lone pairs on the oxygen atoms and antibonding orbitals within the pyridazinone ring. Specific data from such an analysis is currently unavailable.

From the HOMO and LUMO energies, various chemical descriptors and reactivity indices can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. The electrophilicity index (ω) is a measure of a molecule's ability to act as an electrophile. These quantitative measures provide a more nuanced understanding of a molecule's reactivity than FMO analysis alone. The calculation of these indices for this compound has not been reported.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves placing the ligand (the small molecule) into the binding site of the receptor and scoring the different poses based on their binding energy. Pyridazinone derivatives are of interest for their potential biological activities. Molecular docking studies could therefore be used to explore the potential of this compound as an inhibitor of a particular enzyme or as a ligand for a specific receptor. However, there are no published molecular docking studies featuring this compound.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method allows for the elucidation of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for molecular recognition and biological activity.

In the context of pyridazinone derivatives, molecular docking studies have been instrumental in understanding their binding mechanisms with various biological targets. For instance, studies on a series of 4,5-dihydropyridazin-3(2H)-one derivatives have utilized molecular docking to predict their binding affinities and modes with antifungal, antibacterial, and anti-helmintic protein targets. wjarr.com These studies often involve preparing the protein structure by removing water molecules and co-crystallized ligands, followed by docking the pyridazinone analogs into the active site. wjarr.com The resulting binding poses reveal crucial interactions that contribute to the compound's activity.

Similarly, docking studies on 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated favorable binding interactions within the active site of HIV reverse transcriptase. tandfonline.comtandfonline.comfigshare.com These computational predictions are essential for rationalizing the observed biological activities and guiding the synthesis of more potent inhibitors. For this compound, it is hypothesized that the pyridazinone core would act as a primary scaffold for interaction, while the neopentyloxy group could engage in specific hydrophobic interactions within the binding pocket of a target protein. Spectroscopic and in silico studies on pyrrolo[3,4-d]pyridazinone derivatives have shown that these compounds can bind to biomacromolecules like DNA and plasma proteins through mechanisms such as groove binding. mdpi.com

Scoring Functions and Binding Affinity Prediction

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. nih.govresearchgate.net These functions calculate a score that represents the strength of the interaction, with more negative scores generally indicating a more favorable binding pose. wjarr.com Various scoring functions exist, ranging from force-field-based to empirical and knowledge-based methods, each with its own strengths and limitations. nih.govresearchgate.net

In studies of pyridazinone derivatives, scoring functions are used to rank different compounds based on their predicted binding affinities, helping to prioritize candidates for synthesis and biological testing. tandfonline.com For example, the binding affinities of dihydropyridazin-3(2H)-one derivatives have been evaluated using tools that provide a binding free energy score, allowing for comparison with standard drugs. wjarr.com Recent advancements have seen the rise of machine learning and deep learning-based scoring functions, which can offer improved accuracy in predicting protein-ligand binding affinities. frontiersin.orgnih.gov While specific scoring function data for this compound is unavailable, it is standard practice to employ a consensus of different scoring functions to increase the reliability of binding affinity predictions for any given compound.

Molecular Dynamics Simulations for Elucidating Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the predicted binding pose, the flexibility of the ligand and protein, and the detailed network of interactions that stabilize the complex. nih.govmdpi.com

For pyridazinone derivatives, MD simulations have been employed to validate docking results and to gain deeper insights into the binding mechanism. nih.gov For instance, in a study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MD simulations followed by MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations were used to estimate the binding free energies, which were found to be in good agreement with experimental data. nih.govresearchgate.net These simulations can also elucidate the role of specific residues in the binding site and the influence of solvent molecules on the interaction. nih.govyoutube.com For this compound, an MD simulation would be invaluable for assessing the conformational flexibility of the neopentyloxy tail and its dynamic interactions within a hydrophobic pocket of a target protein.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of unsynthesized compounds and for understanding the structural features that are important for activity.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive equation. kfupm.edu.sa Studies on pyridazine (B1198779) derivatives have successfully employed QSAR to develop models for their anti-corrosion properties. kfupm.edu.sa

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These methods have been applied to various classes of pyridazinone derivatives, including pyrazolo[3,4-d]pyridazinones as FGFR1 inhibitors, to generate predictive models with high correlation and predictive power. nih.govresearchgate.net Such models can reliably predict the bioactivities of new inhibitors. nih.gov For this compound, a QSAR or 3D-QSAR model could be developed as part of a larger series of analogs to predict its activity and guide further structural modifications.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological activity. youtube.com These models can be generated based on the structures of known active ligands or from the ligand-binding site of a protein.

Pharmacophore models have been successfully generated for various pyridazinone derivatives. For example, a pharmacophore model for pyridazin-3-one derivatives as PDE4 inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as key features. actascientific.com Similarly, a pharmacophore generation procedure for pyridazinone derivatives with affinity for α1-adrenoceptors resulted in a model with high predictive power. nih.govacs.org Such models are invaluable for virtual screening of compound libraries to identify new hits with the desired biological activity. nih.govresearchgate.net A pharmacophore model incorporating the features of this compound would likely include a hydrophobic feature corresponding to the neopentyloxy group.

The success of any QSAR model heavily relies on the appropriate selection of molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties, including steric, electronic, hydrophobic, and topological features. slideshare.netresearchgate.net

In QSAR studies of pyridazinone and related heterocyclic compounds, a wide range of descriptors are employed. researchgate.netresearchgate.net These can include physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, as well as more complex descriptors derived from quantum mechanical calculations. nih.govnih.gov For instance, in the development of QSAR models for pyridazine corrosion inhibitors, descriptors related to the frontier molecular orbitals (HOMO and LUMO energies) were calculated using density functional theory (DFT). kfupm.edu.sa The selection of descriptors is a critical step, often involving statistical methods to identify the most relevant variables that correlate with biological activity. nih.gov For a QSAR analysis of this compound, descriptors capturing the size, shape, and hydrophobicity of the neopentyloxy group would be particularly important.

In Silico Screening and Drug Repurposing Strategies

In the quest for novel therapeutic applications for existing chemical scaffolds, in silico screening and drug repurposing have emerged as powerful strategies. For a series of 52 new pyridazinone-based small molecules, including structures related to this compound, a focused drug-repurposing approach was undertaken to identify potential new biological targets. nih.gov These compounds were originally designed as ligands for formyl peptide receptors (FPRs) but were found to be inactive. nih.gov This led researchers to employ computational methods to explore other potential protein targets. nih.gov

Pharmacophore-based virtual screening is a computational technique used to search large databases of chemical compounds for molecules that possess the necessary three-dimensional arrangement of chemical features required for binding to a specific biological target. rsc.orgnih.gov In the study of the pyridazinone-based library, a two-step inverse virtual screening (iVS) analysis was conducted. nih.gov The initial step involved a pharmacophore-based screening of the 52 compounds against a vast library of 23,236 proteins, encompassing 16,159 pharmacophore models predicted to be druggable binding sites. nih.gov

This high-throughput screening aimed to identify potential protein targets by matching the chemical features of the pyridazinone derivatives with the pharmacophore models of various proteins. The goal of such a screening is to identify novel "hit" compounds that could be further optimized as leads for drug development. ijper.org The application of pharmacophore modeling is a well-established method in virtual screening to pinpoint compounds with a desired pharmacological action. nih.gov

Inverse virtual screening (iVS) is a computational strategy that aims to identify the potential molecular targets of a given small molecule. nih.gov This approach is particularly valuable for drug repurposing, where the goal is to find new uses for existing compounds. nih.gov Following the initial pharmacophore-based screening of the 52 pyridazinone analogues, the binding capabilities of these molecules were further investigated using docking studies and molecular dynamics simulations to confirm the interactions between the ligands and the potential protein targets. nih.gov

The iVS methodology applied to the pyridazinone series successfully identified aspartate aminotransferase as a high-potential target. nih.gov This multi-step computational analysis, combining pharmacophore screening with more detailed molecular modeling, provides a robust framework for validating potential ligand-protein interactions. nih.gov The findings from this repurposing study highlight the potential for pyridazinone derivatives to be developed as inhibitors of this newly identified target, warranting further medicinal chemistry investigations. nih.gov

The table below summarizes the in silico drug repurposing strategy employed for the pyridazinone-based series.

| Computational Strategy | Description | Key Finding for the Pyridazinone Series |

| Pharmacophore-Based Screening | Initial screening of 52 pyridazinone analogues against 16,159 pharmacophore models. nih.gov | Identification of potential protein targets based on 3D chemical feature matching. nih.gov |

| Inverse Virtual Screening (iVS) | A two-step approach to identify the molecular targets of the pyridazinone compounds. nih.gov | Aspartate aminotransferase was identified as the most favorable repurposed target. nih.gov |

| Molecular Docking & Dynamics | Further investigation to confirm the binding interactions between the pyridazinone ligands and the identified protein target. nih.gov | Validated the "pyridazinone-based ligand-target protein" interactions. nih.gov |

Pharmacokinetic Prediction and Computational Modeling of ADME Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. nih.gov Computational modeling plays a crucial role in predicting these pharmacokinetic parameters, helping to identify compounds with favorable drug-like properties early in development. nih.govnih.gov

For the series of pyridazinone derivatives, while specific ADME parameters for this compound are not explicitly provided in the reviewed literature, the general importance of such predictions is well-recognized in the field. nih.gov Computational tools are routinely used to estimate properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for crossing biological barriers like the blood-brain barrier.

The prediction of human pharmacokinetic profiles from preclinical data is essential for optimizing dosage regimens and minimizing the risk of failure in later stages of drug development. nih.gov The table below outlines key ADME parameters that are typically evaluated using computational models.

| ADME Parameter | Description | Significance in Drug Discovery |

| Absorption | The process by which a drug enters the bloodstream. | Determines the extent and rate of drug availability to the systemic circulation. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's concentration at its site of action and potential for side effects. nih.gov |

| Metabolism | The chemical modification of a drug by the body, primarily by enzymes. | Affects the drug's duration of action and can lead to the formation of active or toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and dosing interval. |

In silico ADME predictions for compounds like this compound would typically involve the use of quantitative structure-property relationship (QSPR) models and other computational algorithms. These models are built using experimental data from a large number of diverse compounds and can predict the ADME properties of new chemical entities with a reasonable degree of accuracy. Such predictions are invaluable for prioritizing compounds for further experimental investigation.

Structure Activity Relationship Sar Studies of 5 Neopentyloxy Pyridazin 3 2h One Derivatives

Impact of Neopentyloxy Substitution at Position 5

The substitution at the 5-position of the pyridazinone ring with a neopentyloxy group plays a critical role in defining the pharmacological profile of these derivatives. This bulky, lipophilic moiety significantly influences the compound's interaction with biological targets.

Role of Substituents at the Endocyclic Nitrogen Atom (N2-position)

The N2-position of the pyridazinone ring is a common site for chemical modification in SAR studies. sarpublication.com Introducing various substituents at this position allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Research has shown that the nature of the substituent at the N2-position can dramatically alter the biological activity. For instance, the introduction of arylpiperazinylalkyl moieties at this position has led to the development of potent analgesic and anti-inflammatory agents. sarpublication.com Similarly, the addition of acetamide (B32628) and propanamide side chains linked to the lactam nitrogen at the N2-position has been shown to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com The size, shape, and electronic nature of the N2-substituent are critical for optimizing interactions with specific biological targets.

Influence of Substituents at Other Pyridazinone Ring Positions (e.g., C4, C6)

Modifications at other positions of the pyridazinone ring, such as C4 and C6, also have a profound impact on the biological activity of 5-(neopentyloxy)pyridazin-3(2H)-one derivatives.

Substitutions at the C4 and C6 positions can influence the planarity of the pyridazinone core, which in turn affects how the molecule interacts with its biological target. nih.govmdpi.com For example, the introduction of a phenyl group at the C6 position has been a common strategy in the design of various biologically active pyridazinones. sarpublication.com The presence of different substituents at these positions can modulate the compound's selectivity for different enzymes or receptors. For instance, vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com

Core Structure Modifications and Their Implications on Biological Activity

For instance, the fusion of the pyridazinone ring with other cyclic systems to create tricyclic structures has been explored to enhance positive inotropic activity. nih.gov SAR studies on such fused systems have indicated that a generally planar ring structure is often desirable for maximal effect. nih.gov The introduction of a 1,2,4-triazole (B32235) ring conjugated with the pyridazinone core has been shown to produce compounds with significant vasorelaxant activity. nih.gov

Pharmacophore Elucidation for Targeted Biological Interactions

Pharmacophore modeling is a crucial tool for understanding the key chemical features required for a molecule to interact with a specific biological target. rsc.org For pyridazinone derivatives, pharmacophore models often highlight the importance of hydrogen bond acceptors, hydrophobic regions, and aromatic rings for potent activity. nih.gov

A validated pharmacophore model for certain pyridazinone derivatives with vasorelaxant activity consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov Such models are instrumental in the virtual screening of compound libraries and the rational design of new derivatives with improved potency and selectivity. dntb.gov.ua By identifying the essential structural elements and their spatial arrangement, researchers can focus synthetic efforts on molecules that are most likely to exhibit the desired biological activity.

Mechanistic Investigations of Biological Activity of 5 Neopentyloxy Pyridazin 3 2h One and Analogues

Modulation of Specific Enzyme Targets

Research into pyridazinone derivatives has revealed their ability to interact with and inhibit a variety of enzymes that are key players in several pathological processes. The structural flexibility of the pyridazinone core allows for modifications that can tune the potency and selectivity of these compounds for specific enzyme targets.

Phosphodiesterase (PDE) Inhibition (e.g., PDE3A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions, including cardiovascular diseases and inflammatory disorders. researcher.life

The pyridazinone nucleus is a recognized pharmacophore in the design of PDE inhibitors. researchgate.net Tricyclic pyridazinone-based scaffolds have been designed as rigid analogues of known antihypertensive pyridazinones, with their pharmacological effects being at least partially mediated by the inhibition of Phosphodiesterase III (PDE3). nih.gov Studies on these tricyclic derivatives revealed that a generally planar ring structure is desirable for maximal positive inotropic effects, a characteristic often linked to PDE3 inhibition. nih.gov

Furthermore, pyridazinone derivatives have been developed as inhibitors of other PDE isoforms. For instance, biphenyl (B1667301) pyridazinone derivatives have been explored as highly potent inhaled inhibitors of PDE4 for respiratory diseases. nih.gov Specific analogues, such as 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba), have shown selective inhibitory activity against the PDE4B isoenzyme with an IC50 value of 251 nM. google.com Additionally, dual PDE3/4 inhibitors have been identified, such as (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490), which combines bronchodilatory (PDE3 inhibition) and anti-inflammatory (PDE4 inhibition) activities. researchgate.net

Table 1: Inhibitory Activity of Pyridazinone Analogues against Phosphodiesterase (PDE)

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 | google.com |

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The discovery of two isoforms, COX-1 and COX-2, and the association of COX-2 with inflammation, has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The pyridazinone structure has proven to be a promising scaffold for developing potent and selective COX-2 inhibitors. acs.org Numerous studies have reported on pyridazinone derivatives with significant COX-2 inhibitory activity. For example, compound 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g) exhibited a potent COX-2 inhibition with an IC50 value of 43.84 nM and a selectivity index (SI) of 11.51, comparable to the selective COX-2 inhibitor celecoxib. nih.govcapes.gov.br

Other series of pyridazinone derivatives have also shown remarkable COX-2 inhibition. Pyrazole-pyridazine hybrids, such as trimethoxy derivatives 5f and 6f, were identified as highly active with IC50 values of 1.50 µM and 1.15 µM, respectively, showing superior selectivity over celecoxib. nih.gov The substitution pattern on the pyridazinone ring and attached phenyl rings plays a critical role in determining the potency and selectivity for COX-2. nih.gov

Table 2: Inhibitory Activity of Pyridazinone Analogues against Cyclooxygenase (COX) Enzymes

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3g | 504.6 | 43.84 | 11.51 | nih.gov |

| Compound 3d | 487.6 | 67.23 | 7.25 | nih.gov |

| Compound 6a | 477.6 | 53.01 | 9.01 | nih.gov |

| Celecoxib | 866.5 | 73.53 | 11.78 | nih.gov |

| Indomethacin | 73.92 | 739.2 | 0.10 | nih.gov |

| Compound 5f (µM) | 14.34 | 1.50 | 9.56 | nih.gov |

β-1,3-Glucan Synthase Inhibition

β-1,3-Glucan synthase is a crucial enzyme for fungi, as it synthesizes the major structural polymer of the fungal cell wall. Its absence in mammals makes it an attractive target for the development of antifungal agents. wikipedia.orgbiorxiv.org

A novel class of pyridazinone analogues has been identified as potent inhibitors of β-1,3-glucan synthase. Structure-activity relationship (SAR) studies were initiated from the lead compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one (1). wikipedia.orgbiorxiv.org Through optimization of this lead structure, potent inhibitors were developed. Modifications to the core pyridazinone structure and the sulfonamide moiety led to the discovery of compounds with significant antifungal activity against pathogenic strains like Candida albicans and Candida glabrata. wikipedia.org One such optimized analogue, 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one (11c), was identified as a potent β-1,3-glucan synthase inhibitor with significant in vivo efficacy. biorxiv.org

Aldose Reductase Enzyme Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent diabetic complications. Therefore, aldose reductase inhibitors (ARIs) are a therapeutic target for preventing such complications.

New series of tricyclic pyridazinones have been synthesized and evaluated for their ability to inhibit aldose reductase (ALR2). Several of these compounds demonstrated effective inhibition with IC50 values in the micromolar range (6.44 to 12.6 µM) and showed significant specificity for ALR2 over related oxidoreductase enzymes. Molecular modeling studies of these tricyclic pyridazinones have provided insights into the specific interactions with the enzyme's active site, guiding the design of new inhibitors with improved affinity. In silico studies have also been employed to predict the inhibitory potential of pyridazinone derivatives. For instance, molecular docking analysis predicted that a synthesized pyridazinone derivative (compound 5) exhibits strong binding affinity to aldose reductase, suggesting its potential as a lead structure for developing new ARIs.

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. google.com Overproduction of leukotrienes is implicated in inflammatory conditions such as asthma.

The inhibitory potential of pyridazinone analogues against 5-lipoxygenase has been investigated through quantitative structure-activity relationship (QSAR) studies. A study of 72 1-phenyltetrahydropyridazin-3(2H)-one analogues revealed that their inhibitory potency (IC50) is influenced by the nature of substituents on the phenyl ring. Lipophilic substituents at the 3'- and 4'-positions were found to increase potency. Conversely, bulky substituents at the 2'- and/or 4'-positions decreased it. wikipedia.org The study also noted that replacing the carbonyl group with a thioketone enhanced the inhibitory potency approximately five-fold. wikipedia.org However, it has been noted that some pyridazinone classes of 5-LO inhibitors may present toxicity issues, such as methemoglobinemia, which has led to the exploration of alternative heterocyclic scaffolds like triazinones.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Pyridazinone-based scaffolds have been successfully utilized to design potent PARP inhibitors. Pyridopyridazinone derivatives have been designed as isosteres of the phthalazine (B143731) nucleus found in the approved PARP inhibitor Olaparib. One such compound, 8a, demonstrated an IC50 of 36 nM for PARP-1, which is comparable to Olaparib (IC50 = 34 nM). Molecular docking simulations confirmed that these compounds fit well into the PARP-1 active site, forming key interactions.

Another series of tetrahydropyridopyridazinone-based compounds have also been developed as highly potent PARP-1 inhibitors. These analogues exhibited excellent enzymatic potency with Ki values below 1 nM and EC50 values of 1 nM in a whole-cell assay. The inclusion of an NH group in the tetrahydropyridyl ring of the scaffold was found to improve the pharmacokinetic properties of these inhibitors.

Table 3: Inhibitory Activity of Pyridazinone Analogues against Poly(ADP-ribose) Polymerase (PARP)

| Compound | Target | IC50 (nM) | Ki (nM) | EC50 (nM) (Whole Cell) | Reference |

|---|---|---|---|---|---|

| Compound 8a | PARP-1 | 36 | - | - | |

| Olaparib | PARP-1 | 34 | - | - |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF is essential for the synthesis of purines, pyrimidines, and several amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net The inhibition of DHFR disrupts DNA synthesis and cell proliferation. nih.gov

The pyridazinone scaffold has been identified as a basis for developing new DHFR inhibitors. researchgate.net Research has explored the replacement of existing inhibitor scaffolds with the pyridazinone core. For instance, in the pursuit of novel antifolates, a series of 1,3-thiazole-containing heterocycles acting on the DHFR enzyme active site were designed based on a lead compound featuring a thioureido function. nih.gov Modifications to this lead, including the replacement of the thiazole (B1198619) scaffold with imidazo[2,1-b]thiazole (B1210989) and the incorporation of a carboxyl ester, have been investigated. nih.gov While many known DHFR inhibitors are structural analogues of the substrate, dihydrofolate, and bind to the active site, the pyridazinone structure represents a newer class of nonclassical antifolates being explored for this purpose. nih.govwikipedia.org

A comprehensive review of DHFR inhibitors highlighted a study that introduced pyridazinone as a new scaffold for DHFR inhibition, supported by synthesis, biological evaluation, and molecular modeling. researchgate.net This indicates an active area of research aimed at developing novel pyridazinone-based compounds that can selectively target DHFR, potentially offering new therapeutic options against cancer and infectious diseases. nih.govresearchgate.net

Table 1: Key Concepts in DHFR Inhibition by Pyridazinone Analogues

| Concept | Description | Reference(s) |

| Enzyme Target | Dihydrofolate Reductase (DHFR) | nih.govresearchgate.net |

| Mechanism | Inhibition of DHFR interrupts the synthesis of tetrahydrofolate (THF), which is vital for DNA synthesis and cell proliferation. | nih.gov |

| Scaffold | The pyridazinone nucleus is being explored as a new scaffold for designing nonclassical DHFR inhibitors. | nih.govresearchgate.net |

| Research Focus | Design and synthesis of novel pyridazinone-based heterocycles to act as selective DHFR inhibitors. | nih.gov |

B-RAF and Other Tyrosine Kinase Inhibition (e.g., Bruton, Fibroblast Growth Factor, FER)

B-RAF is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, particularly melanoma. nih.govf1000research.commdpi.com Consequently, B-RAF has become a validated therapeutic target. nih.gov Analogues based on the pyridazinone scaffold have been investigated as potent inhibitors of B-RAF and other tyrosine kinases.

Pyridoimidazolones, which are structurally related to pyridazinones, have been designed as novel hinge-binding scaffolds for mutant B-RAF inhibitors. nih.govmanchester.ac.uk These compounds have demonstrated low nanomolar potency against mutant B-RAF and have shown cellular potency against mutant B-RAF melanoma cell lines. nih.govmanchester.ac.uk Structure-activity relationship (SAR) studies have focused on optimizing these scaffolds to improve pharmacokinetic profiles, for example, by modulating hydrogen-donor characteristics through methylation. nih.gov

Beyond B-RAF, pyridazinone derivatives have been developed as inhibitors of other important kinases.

c-Met Tyrosine Kinase: Overactivation of c-Met is implicated in tumorigenesis and drug resistance. Novel 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives have been identified as potent and selective ATP-competitive c-Met inhibitors.

Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator in B-cell receptor signaling. Pyridazinone analogues have been optimized to improve metabolic stability and potency as BTK inhibitors, showing potential for treating conditions like rheumatoid arthritis.

These studies underscore the versatility of the pyridazinone core in designing selective kinase inhibitors that can interfere with key signaling pathways involved in cell proliferation and survival. f1000research.commdpi.com

Table 2: Pyridazinone Analogues as Kinase Inhibitors

| Kinase Target | Example Scaffold/Derivative | Biological Significance | Reference(s) |

| B-RAF | Pyridoimidazolone | Inhibition of the MAPK pathway in cancers like melanoma. | nih.govmanchester.ac.uk |

| c-Met | 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone | Overcoming tumorigenesis and therapeutic resistance. | |

| BTK | Optimized Pyridazinone Analogues | Inhibition of B-cell signaling for autoimmune diseases. |

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport. mdpi.com Their critical role in mitosis makes them a prime target for anticancer drugs. mdpi.com Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov

Several studies have identified pyridazin-3(2H)-one derivatives as effective tubulin polymerization inhibitors. nih.gov A series of novel pyridazin-3(2H)-ones were synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities. nih.gov

Certain compounds showed a pronounced inhibitory effect on the cellular localization of tubulin. nih.gov

Molecular modeling studies indicated that these pyridazinone derivatives could bind effectively to the β-subunit of tubulin, often at the colchicine (B1669291) binding site, with significant binding free energy. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features required for potent activity. For instance, the nature and position of substituents on the pyridazinone ring and any attached phenyl rings can significantly influence cytotoxicity and tubulin polymerization inhibition. mdpi.commdpi.com These findings establish that the pyridazinone scaffold is a promising framework for developing new anticancer agents that function by disrupting microtubule dynamics. nih.govmdpi.com

Table 3: Research Findings on Pyridazin-3(2H)-one Derivatives as Tubulin Inhibitors

| Finding | Detail | Reference(s) |

| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | mdpi.comnih.gov |

| Binding Site | Molecular docking suggests binding to the β-subunit of tubulin, often at the colchicine binding site. | nih.gov |

| Cellular Effects | Pronounced inhibition of cellular tubulin localization and cytotoxic activity against various cancer cell lines. | nih.gov |

| SAR Insights | The substitution pattern on the pyridazinone and associated aryl rings is crucial for activity. | mdpi.commdpi.com |

Glycosidase and Influenza Neuraminidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Inhibitors of these enzymes have therapeutic applications in various conditions, including diabetes and viral infections. Influenza neuraminidase is a specific type of glycosidase on the surface of the influenza virus that is essential for viral replication and release from host cells, making it a key target for antiviral drugs. nih.gov

Research has demonstrated that pyridazinone analogues can act as inhibitors of certain glycosidases. A novel series of pyridazinone derivatives were developed as potent β-1,3-glucan synthase inhibitors. nih.govresearchgate.net Glucan synthase is a fungal enzyme responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall. nih.gov Structure-activity relationship studies of a lead piperazinyl-pyridazinone compound led to the identification of analogues with improved antifungal activity against Candida species. nih.govresearchgate.net

While direct inhibition of influenza neuraminidase by 5-(neopentyloxy)pyridazin-3(2H)-one has not been specifically detailed in the provided context, the broader class of pyridazine (B1198779) derivatives has been explored for antiviral properties. researchgate.net The development of neuraminidase inhibitors is a major strategy for treating influenza. nih.gov These inhibitors typically mimic the natural substrate, sialic acid, to block the enzyme's active site, thereby preventing the release of new virus particles from infected cells. nih.gov The exploration of diverse heterocyclic scaffolds, including pyridazinones, for activity against viral enzymes like neuraminidase remains an active area of drug discovery.

Table 4: Pyridazinone Analogues as Glycosidase Inhibitors

| Enzyme Target | Scaffold/Derivative | Therapeutic Application | Reference(s) |

| β-1,3-Glucan Synthase | Piperazinyl-pyridazinone | Antifungal | nih.govresearchgate.net |

| Influenza Neuraminidase | General Heterocyclic Scaffolds | Antiviral (Influenza) | nih.gov |

Direct Molecular Interactions

The biological effects of this compound and its analogues are underpinned by their direct, non-covalent interactions with macromolecules such as DNA and proteins. These interactions are governed by a combination of forces including hydrogen bonding, and van der Waals, electrostatic, and hydrophobic interactions. tandfonline.combeilstein-journals.org

DNA Minor Groove Binding

Deoxyribonucleic acid (DNA) is a primary target for many chemotherapeutic agents. nih.gov Small molecules can interact with DNA through various modes, including intercalation and groove binding. nih.gov The minor groove of the DNA double helix is a particularly attractive target for drug design. beilstein-journals.org Minor groove binders are typically crescent-shaped molecules that fit snugly into the curvature of the groove. beilstein-journals.orgnih.gov

Novel aryl guanidinium (B1211019) analogues containing the pyridazin-3(2H)-one core have been specifically designed and proposed as DNA minor groove binders. nih.govnih.gov The rationale behind this design includes:

Structural Complementarity: The planar and curved structure of these molecules allows them to fit within the minor groove. nih.gov

Hydrogen Bonding: The pyridazinone ring was hypothesized to enhance the ability of these compounds to form hydrogen bonds with the floor of the DNA minor groove, which is a critical factor for stabilizing the drug-DNA complex. nih.gov

Electrostatic Interactions: Cationic groups, such as the guanidinium moiety, can interact favorably with the negative electrostatic potential of the DNA minor groove. nih.gov

Molecular docking studies have supported this hypothesis, showing that pyridazinone-based guanidine (B92328) derivatives can bind to the minor groove of DNA dodecamers. acs.org Experimental DNA thermal denaturation studies further confirmed the DNA binding ability of these compounds. nih.govnih.gov This mechanism, which can disrupt the interaction of essential proteins like transcription factors with DNA, is a key component of the anticancer activity observed for these compounds. nih.gov

Table 5: Characteristics of Pyridazinone-Based DNA Minor Groove Binders

| Feature | Description | Reference(s) |

| Binding Mode | Non-covalent fitting into the minor groove of the DNA double helix. | beilstein-journals.orgnih.gov |

| Key Interactions | Hydrogen bonds with DNA base pairs, and electrostatic interactions between cationic groups and the DNA backbone. | nih.govacs.org |

| Molecular Design | A planar, crescent shape incorporating the pyridazinone core and cationic guanidinium groups. | nih.govnih.gov |

| Biological Consequence | Disruption of DNA-protein interactions, leading to inhibition of replication or gene expression. | nih.gov |

| Experimental Evidence | DNA UV-thermal denaturation experiments and molecular docking simulations. | nih.govnih.govacs.org |

Protein-Ligand Complex Formation (General Mechanisms)

The interaction of small molecules like pyridazinone derivatives with protein targets is a fundamental process in pharmacology. The formation of a stable protein-ligand complex is the initial step for a drug to exert its biological effect. This process can be studied using both computational and experimental methods. tandfonline.comnih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, are frequently used to predict and analyze the binding of pyridazinone-based ligands to their protein targets. tandfonline.comamazonaws.com These studies provide insights into:

Binding Poses: Predicting the most likely orientation of the ligand within the protein's binding site. tandfonline.com

Binding Affinity: Estimating the strength of the interaction, often expressed as binding energy. amazonaws.com

Key Interactions: Identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. amazonaws.comnih.gov

For example, in silico repurposing studies on a library of pyridazinone-based molecules have been used to identify potential new protein targets by screening them against thousands of protein binding sites. tandfonline.com Subsequent docking and simulation can then validate these potential interactions. tandfonline.com

Experimental techniques are used to confirm and quantify these interactions. For instance, studies on thieno[2,3-d]pyridazin-5(4H)-one analogues as adenosine (B11128) receptor ligands used radioligand binding assays to determine their affinity for different receptor subtypes. nih.gov The formation of a complex between a ligand and a protein can induce conformational changes in the protein, which can either activate or inhibit its function. The pyridazinone scaffold, with its capacity for hydrogen bonding via the ring nitrogens and keto group, provides a versatile platform for establishing the specific interactions required for high-affinity binding to a diverse range of proteins. nih.gov

Computational Insights into Mechanistic Pathways

Computational studies have become indispensable in drug discovery for predicting the interaction between a ligand and its protein target, thereby guiding the synthesis and optimization of new drug candidates. wjarr.com For the pyridazinone class of compounds, these studies have been crucial in understanding their binding modes and the structural basis for their biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. wjarr.com Analysis of docking studies on various pyridazinone analogues reveals common interaction patterns and key residues within the binding sites of different enzymes.

The pyridazinone ring itself is often crucial for establishing key interactions. For instance, in studies of pyridazinone-based diarylurea derivatives as VEGFR-2 inhibitors, the nitrogen atoms of the pyridazinone ring are noted for their potential to form hydrogen bonds. acs.org Similarly, in the active site of phosphodiesterase 4 (PDE4), the pyridazinone moiety can exploit a small hydrophobic cavity at the back of the active site. nih.gov

The substituents on the pyridazinone core play a vital role in defining the compound's specificity and affinity for its target. In the case of this compound, the neopentyloxy group at the C-5 position is expected to be a key determinant of its binding. Studies on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors have shown that the C-5 substituent is exposed to the solvent side at the entrance of the ATP pocket, suggesting that this position can be modified to improve properties like cell activity and solubility by introducing lipophilic and bulkier groups. acs.org

The following table summarizes key interactions for several pyridazinone analogues with their respective biological targets, as determined by molecular docking studies.

| Pyridazinone Analogue | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 | CYS919, ASP996, GLU885 | Hydrogen bonding, Hydrophobic interactions |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Gln615, Phe586, Phe618, Leu674 | Hydrogen bonding, van der Waals interactions |

| Pyrido-pyridazinone derivatives | FES (FER surrogate) | - | Hydrogen bonding with pyridazinone ring |

| Pyrazole-pyridazine hybrids | COX-2 | Gln178, Ala513, Ser339, Arg499, Phe504 | Hydrogen bonding, π–H stacking |

| 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide | Human Serum Albumin (HSA) | His242 | Hydrogen bonding, Hydrophobic interactions |

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. These changes are crucial for achieving a stable and active complex.

For pyridazinone derivatives, the planarity of the pyridazinone scaffold is often highlighted as a significant factor for effective binding. nih.gov For example, pyridazinones bearing an indole (B1671886) moiety showed greater PDE4B inhibition compared to their non-planar dihydropyridazinone counterparts, suggesting that the planar structure allows for better interactions within the hydrophobic pocket of the active site. nih.gov

Upon binding, the pyridazinone moiety can adopt specific orientations to maximize favorable interactions. In the case of a PDE4D inhibitor, the pyridazinone ring was observed to be twisted relative to an attached indole heterocycle, directing it towards a shallow groove and the CR3 helix of the enzyme. nih.gov This induced fit highlights the flexibility of the pyridazinone scaffold in adapting to the topology of the binding site.

The neopentyloxy group of this compound, with its flexible alkyl chain, would likely position itself within a hydrophobic pocket of a target protein, potentially inducing localized conformational adjustments in the protein's side chains to accommodate the bulky substituent.

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movements of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the kinetics of binding. nih.govnih.gov

MD simulations performed on pyridazinone-based analogues have confirmed the stability of the binding poses predicted by molecular docking. tandfonline.com For instance, a 50-nanosecond MD simulation of a pyridazinone analogue bound to aspartate aminotransferase showed that the ligand remained stably within the binding pocket, confirming the interactions predicted by docking. tandfonline.com The root-mean-square deviation (RMSD) of the ligand's atomic positions remained low throughout the simulation, indicating a stable binding mode. tandfonline.com

These simulations can also reveal the importance of specific interactions over the simulation time. In a study of pyrazole-pyridazine hybrids, MD simulations highlighted that a 4-fluorophenyl group on the ligand moved slightly within the first few nanoseconds to adopt an orientation similar to a co-crystallized ligand, underscoring the dynamic nature of the binding process. amazonaws.com

The residence time of a drug on its target, which is the duration the drug remains bound, is increasingly recognized as a more reliable indicator of in vivo efficacy than binding affinity alone. youtube.com MD-based computational approaches are being developed to predict drug residence times, which could be applied to prioritize pyridazinone derivatives with more favorable pharmacokinetic profiles. youtube.com For this compound, MD simulations would be invaluable in assessing the stability of its interaction with a target protein and predicting its dissociation rate, providing crucial information for its development as a potential therapeutic agent.

Future Research Directions and Applications in Medicinal Chemistry Research

Design of Novel Pyridazinone Analogues with Enhanced Specificity

A key area of future research lies in the rational design of novel pyridazinone analogues with improved specificity for their biological targets. The broad biological profile of pyridazinones suggests that subtle structural modifications can significantly alter their activity and selectivity. researchgate.net By strategically modifying substituents at various positions on the pyridazinone ring, medicinal chemists can fine-tune the pharmacological properties of these compounds. For instance, the synthesis of a series of 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one derivatives has been undertaken to evaluate their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. researchgate.net This approach allows for the development of compounds with enhanced potency and reduced off-target effects, leading to safer and more effective drugs.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, and pyridazinone derivatives are well-suited for this approach. Polypharmacology, the ability of a single compound to interact with multiple targets, can be advantageous in treating complex diseases like cancer and cardiovascular disorders. nih.gov Future research will likely focus on designing pyridazinone-based multi-target directed ligands (MTDLs). These compounds could simultaneously modulate different pathways involved in a disease, potentially leading to synergistic therapeutic effects and overcoming drug resistance. The inherent versatility of the pyridazinone scaffold makes it an ideal starting point for creating such multi-functional molecules. researchgate.net

Integration of Advanced Computational Methodologies in Drug Discovery

The use of advanced computational tools is becoming increasingly integral to modern drug discovery. In the context of pyridazinone research, in silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can accelerate the identification and optimization of lead compounds. These computational approaches can predict the binding affinity of pyridazinone derivatives to their targets, elucidate structure-activity relationships, and guide the design of new analogues with improved properties. By integrating these methodologies, researchers can streamline the drug discovery process, reducing the time and cost associated with preclinical development.

Development of High-Throughput Screening Assays for Pyridazinone Derivatives

To efficiently explore the vast chemical space of pyridazinone derivatives, the development of robust high-throughput screening (HTS) assays is crucial. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the identification of promising hits in a short amount of time. Future efforts will likely focus on creating and optimizing HTS assays tailored for various targets of interest for pyridazinone compounds, such as kinases, phosphodiesterases, and other enzymes. researchgate.net This will facilitate the discovery of novel pyridazinone-based drug candidates for a wide range of diseases.

Contribution to Chemical Biology and Drug Discovery Research

Pyridazinone derivatives can serve as valuable tools in chemical biology to probe the function of specific proteins and signaling pathways. By designing and synthesizing pyridazinone-based chemical probes with high affinity and selectivity, researchers can investigate the role of their targets in health and disease. This knowledge can, in turn, inform the development of new therapeutic strategies. The continued exploration of the pyridazinone scaffold will undoubtedly contribute to a deeper understanding of fundamental biological processes and provide new starting points for drug discovery programs.

Exploration of Novel Biological Targets for Pyridazinone Scaffolds

While pyridazinones have been extensively studied for their effects on known targets, there is still a vast landscape of unexplored biological space. Future research should aim to identify novel biological targets for this versatile scaffold. This could involve target deconvolution studies for active compounds with unknown mechanisms of action or screening pyridazinone libraries against a broader range of biological targets. The discovery of new targets for pyridazinone derivatives could open up entirely new therapeutic areas and expand the pharmacological utility of this important class of compounds. The diverse biological activities reported for pyridazinones, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that they may interact with a wide variety of biological macromolecules. scispace.comunich.it

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(neopentyloxy)pyridazin-3(2H)-one derivatives?

- Methodology : Key approaches include:

- Suzuki-Miyaura Coupling : Use aryl boronic acids with halogenated pyridazinones under Pd catalysis (e.g., [Pd(dppf)Cl₂] in dioxane/water at 110°C). Optimize regioselectivity by adjusting protecting groups (e.g., THP protection) to minimize isomer formation .

- Hydrazine Cyclization : React β-keto esters or lactones with hydrazine derivatives in ethanol under reflux, followed by purification via silica chromatography .

- Neopentyloxy Introduction : Employ nucleophilic substitution using neopentyl bromide on hydroxylated pyridazinone precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can structural characterization of this compound be performed?

- Methodology :

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., resolve hydrogen-bonding networks and torsion angles). Validate with wwPDB reports for high-resolution data (<1.2 Å) .

- NMR Spectroscopy : Assign signals using ¹H-¹³C HSQC and HMBC to confirm regiochemistry and substituent orientation. For example, distinguish between C4/C5 methyl groups via coupling patterns .

Q. What assays are suitable for preliminary bioactivity screening?

- Methodology :

- Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) with IC₅₀ calculations .

- Enzymatic Inhibition : Screen against poly(ADP-ribose) polymerase (PARP) isoforms using fluorescence-based assays, as seen in PARP1/PARP2 inhibitor studies .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for pyridazinone derivatives be resolved?

- Methodology :

- Regioisomer Separation : Use preparative HPLC to isolate isomers (e.g., 4-chloro vs. 5-chloro derivatives) and compare bioactivity .

- Computational Docking : Model binding poses in target proteins (e.g., PARP catalytic domains) using AutoDock Vina to rationalize divergent IC₅₀ values .

Q. What challenges arise in crystallographic refinement of neopentyloxy-substituted pyridazinones?

- Methodology :

- Disorder Modeling : Address neopentyl group rotamers using PART and EADP constraints in SHELXL .

- Hydrogen Bonding Analysis : Identify supramolecular dimers via N–H···O interactions (e.g., NH-pyridazinone to carbonyl oxygen) using Mercury software .

Q. How can mechanistic studies validate the role of the neopentyloxy group in biological activity?

- Methodology :

- Isosteric Replacement : Synthesize analogs with tert-butyl or cyclopentyloxy groups and compare PARP inhibition profiles .

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess if neopentyloxy enhances resistance to oxidative degradation .

Q. How are synthetic intermediates validated for regiochemical fidelity?

- Methodology :

- LC-MS/MS Monitoring : Track Suzuki coupling intermediates in real-time to detect premature deprotection or isomerization .

- Isotopic Labeling : Introduce ¹³C at the pyridazinone carbonyl to confirm cyclization pathways via 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.